molecular formula C7H2Br2ClNS B1399072 5,7-Dibromo-2-chlorobenzo[d]thiazole CAS No. 1190322-01-0

5,7-Dibromo-2-chlorobenzo[d]thiazole

Cat. No.: B1399072
CAS No.: 1190322-01-0
M. Wt: 327.42 g/mol
InChI Key: XOLXSDGSOGYDRJ-UHFFFAOYSA-N
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Description

5,7-Dibromo-2-chlorobenzo[d]thiazole: is a heterocyclic compound that belongs to the thiazole family. It is characterized by the presence of bromine and chlorine atoms attached to a benzo[d]thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-2-chlorobenzo[d]thiazole typically involves the bromination and chlorination of benzo[d]thiazole derivatives. One common method includes the reaction of 2-chlorobenzo[d]thiazole with bromine in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as toluene or acetic acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted thiazole derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: 5,7-Dibromo-2-chlorobenzo[d]thiazole is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .

Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a promising scaffold for the development of therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 5,7-Dibromo-2-chlorobenzo[d]thiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

5,7-dibromo-2-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClNS/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLXSDGSOGYDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(S2)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733750
Record name 5,7-Dibromo-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-01-0
Record name 5,7-Dibromo-2-chlorobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dibromo-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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